REACTION_CXSMILES
|
[CH2:1]([CH:8]([C:12]([OH:14])=[O:13])[C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:15][C:16]1[CH:21]=[C:20]([Cl:22])[CH:19]=[C:18]([Cl:23])[C:17]=1O.O=P(Cl)(Cl)Cl>>[CH2:1]([CH:8]([C:9]([O:11][C:17]1[C:16]([Cl:15])=[CH:21][C:20]([Cl:22])=[CH:19][C:18]=1[Cl:23])=[O:10])[C:12]([O:14][C:21]1[C:16]([Cl:15])=[CH:17][C:18]([Cl:23])=[CH:19][C:20]=1[Cl:22])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=CC(=C1)Cl)Cl)O
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
ice
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Quantity
|
150 mL
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Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
105 °C
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Type
|
CUSTOM
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Details
|
was stirred under air at 105° C. for 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction was then cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with 4:1 ether/DCM (3×150 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with water (1×400 mL) and 4 M aqueous NaCl (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the yellow organic layer was dried (Na2SO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation at <40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |